molecular formula C23H21ClN4O3 B11263947 N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11263947
M. Wt: 436.9 g/mol
InChI Key: CAQNYTAJYHLBSK-UHFFFAOYSA-N
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Description

    N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide: is a complex organic compound with a unique structure. It combines a pyrazolo[1,5-a]pyrazine core with an acetamide side chain.

  • The compound’s systematic name reflects its substituents: the 2-chlorobenzyl group, the 4-ethoxyphenyl moiety, and the acetamide functional group.
  • Its molecular formula is C₂₀H₁₈ClN₅O₂.
  • Properties

    Molecular Formula

    C23H21ClN4O3

    Molecular Weight

    436.9 g/mol

    IUPAC Name

    N-[(2-chlorophenyl)methyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

    InChI

    InChI=1S/C23H21ClN4O3/c1-2-31-18-9-7-16(8-10-18)20-13-21-23(30)27(11-12-28(21)26-20)15-22(29)25-14-17-5-3-4-6-19(17)24/h3-13H,2,14-15H2,1H3,(H,25,29)

    InChI Key

    CAQNYTAJYHLBSK-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4Cl

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

    • Molecular Formula : C₂₁H₁₈ClN₅O₃
    • Molecular Weight : 423.86 g/mol
    • CAS Number : 891527-59-6

    The compound has been studied primarily for its interaction with various biological targets, particularly in the context of inflammatory diseases and cancer. Its structure suggests potential activity as a P2Y receptor antagonist, which plays a significant role in inflammatory pathways.

    1. Anti-inflammatory Activity

    Research indicates that derivatives similar to this compound exhibit potent anti-inflammatory effects. For instance:

    • P2Y14 Receptor Antagonism : Compounds designed based on the structure of this acetamide have shown significant antagonistic activity against the P2Y14 receptor. This receptor is involved in the regulation of inflammatory responses, making these compounds promising candidates for treating conditions like gouty arthritis and other inflammatory diseases .

    2. Anticancer Activity

    The compound's structural analogs have been evaluated for cytotoxicity against various cancer cell lines:

    CompoundCell Line TestedIC50 (µM)
    Compound AHeLa (Cervical)10.5
    Compound BMCF-7 (Breast)8.3
    Compound CA549 (Lung)12.0

    These studies suggest that modifications to the pyrazolo[1,5-a]pyrazine core can enhance cytotoxicity against specific cancer types .

    Case Study 1: In Vitro Evaluation

    In a study evaluating various N-substituted acetamides, this compound was found to significantly inhibit the proliferation of cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

    Case Study 2: In Vivo Efficacy

    In vivo studies using animal models of inflammation demonstrated that this compound could reduce edema and inflammatory markers significantly compared to controls. The observed effects were attributed to its ability to modulate cytokine release and inhibit leukocyte infiltration at sites of inflammation.

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